molecular formula C16H23NO4 B14304772 Cyclopentyl (3,4-diethoxyphenyl)carbamate CAS No. 113932-78-8

Cyclopentyl (3,4-diethoxyphenyl)carbamate

Cat. No.: B14304772
CAS No.: 113932-78-8
M. Wt: 293.36 g/mol
InChI Key: FFQSWQFBHVKBHI-UHFFFAOYSA-N
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Description

Cyclopentyl (3,4-diethoxyphenyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields due to their stability and versatility

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl (3,4-diethoxyphenyl)carbamate typically involves the reaction of cyclopentylamine with 3,4-diethoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate. The process can be summarized as follows:

    Cyclopentylamine: reacts with .

  • The reaction is typically conducted in an organic solvent such as dichloromethane.
  • The reaction mixture is stirred at room temperature for several hours.
  • The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl (3,4-diethoxyphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carbonyl compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

Cyclopentyl (3,4-diethoxyphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopentyl (3,4-diethoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diethofencarb: A carbamate fungicide with similar structural features.

    Carbaryl: Another carbamate compound used as an insecticide.

Uniqueness

Cyclopentyl (3,4-diethoxyphenyl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopentyl group and diethoxyphenyl moiety contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

113932-78-8

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

cyclopentyl N-(3,4-diethoxyphenyl)carbamate

InChI

InChI=1S/C16H23NO4/c1-3-19-14-10-9-12(11-15(14)20-4-2)17-16(18)21-13-7-5-6-8-13/h9-11,13H,3-8H2,1-2H3,(H,17,18)

InChI Key

FFQSWQFBHVKBHI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)OC2CCCC2)OCC

Origin of Product

United States

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